3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile
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Overview
Description
3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and benzonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted chalcones with different functional groups.
Scientific Research Applications
3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar chalcone structure with a methoxy group on the phenyl ring.
3-Naphthalen-1-yl-3-oxo-propionic acid ethyl ester: Another related compound with a naphthalene ring and an ester functional group.
Uniqueness
3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific combination of a naphthalene ring and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62608-03-1 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3-(3-naphthalen-1-yl-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-6-3-5-15(13-16)11-12-20(22)19-10-4-8-17-7-1-2-9-18(17)19/h1-13H |
InChI Key |
UYYLYGKDZCQQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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